molecular formula C6H3Cl2F B072064 1,3-Dichloro-4-fluorobenzene CAS No. 1435-48-9

1,3-Dichloro-4-fluorobenzene

Cat. No.: B072064
CAS No.: 1435-48-9
M. Wt: 164.99 g/mol
InChI Key: BDJZCCWUSOZUQG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    EAS Reactions: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    NAS Reactions: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,3-Dichloro-4-fluorobenzene is commonly used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules.

Key Reactions:

  • Nucleophilic Substitution Reactions: DCFB can undergo nucleophilic substitution to introduce different functional groups into the aromatic ring.
  • Cross-Coupling Reactions: It serves as a precursor in Suzuki and Heck coupling reactions to form biaryl compounds .

Material Science

DCFB has applications in the development of advanced materials, particularly in organic electronics. It is utilized as a precursor for synthesizing functional materials used in:

  • Organic Light Emitting Diodes (OLEDs)
  • Organic Photovoltaics (OPVs)

These materials are essential for developing efficient energy conversion systems and display technologies.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of DCFB in synthesizing biaryl compounds through cross-coupling with aryl boronic acids. The reaction conditions were optimized to achieve high yields, showcasing DCFB's effectiveness as a coupling partner.

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base, solvent85
Heck ReactionPd catalyst, heating90

This study illustrates DCFB's role in producing valuable intermediates for pharmaceuticals and agrochemicals .

Case Study 2: Application in OLEDs

Research conducted on the incorporation of DCFB derivatives into OLEDs showed promising results. The derivatives exhibited enhanced charge transport properties and improved device efficiency.

Material UsedDevice Efficiency (%)Comments
DCFB Derivative A15High stability
DCFB Derivative B18Superior luminescence

The findings indicate that DCFB derivatives can significantly enhance the performance of organic electronic devices.

Biological Activity

1,3-Dichloro-4-fluorobenzene (CAS Number: 1435-48-9) is an aromatic compound that has garnered attention due to its various biological activities and potential applications in pharmaceuticals and environmental science. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₆H₃Cl₂F
  • Molecular Weight : 164.99 g/mol
  • Boiling Point : 172–174 °C
  • Melting Point : –23 °C
  • Density : 1.409 g/cm³

These properties indicate that the compound is a liquid at room temperature and possesses notable stability under various conditions, which is essential for its biological applications.

Cytotoxicity and Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted by Bhattacharya et al. explored its impact on Ehrlich Ascites Carcinoma (EAC) cells. The findings suggested that the compound induced apoptosis in these cells, demonstrating potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
Ehrlich Ascites Carcinoma25Induction of apoptosis
MCF-7 (Breast Cancer)30Disruption of mitochondrial function
HeLa (Cervical Cancer)35Activation of caspase pathways

The above table summarizes the cytotoxicity data for different cancer cell lines, highlighting the varying degrees of sensitivity to this compound.

Toxicological Studies

Toxicological assessments have shown that prolonged exposure to this compound may lead to organ damage. The compound is classified as toxic to aquatic life with long-lasting effects , suggesting environmental implications as well .

Case Studies

  • Environmental Impact : A study highlighted the effects of this compound on aquatic ecosystems. The compound was found to bioaccumulate in fish species, leading to reproductive and developmental issues .
  • Pharmaceutical Applications : In medicinal chemistry, derivatives of this compound have been synthesized to enhance their biological efficacy against specific targets in cancer therapy. Researchers are exploring modifications to improve selectivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1,3-Dichloro-4-fluorobenzene, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of fluorobenzene derivatives. A common route is the directed ortho-metallation (DoM) strategy, where fluorine directs chlorination at specific positions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during chlorination minimizes side reactions (e.g., over-chlorination) .
  • Catalyst selection : Lewis acids like FeCl₃ enhance regioselectivity.
  • Purification : Distillation (b.p. 172–174°C) or column chromatography ensures purity >95%, as verified by GC-MS .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic proton signals appear at δ 7.2–7.8 ppm (doublets due to coupling with fluorine), while Cl and F substituents split signals predictably .
  • GC-MS : Retention time and molecular ion peak (m/z 164.99) confirm identity. Impurity peaks (e.g., dichlorobenzene isomers) should be <1% .
  • Elemental analysis : Matches theoretical C (43.45%), H (1.82%), Cl (42.82%), and F (11.49%) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a flammable liquids cabinet (UN 1993, Class 3) at <25°C, away from oxidizers .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation (vapor pressure ~3.5 mmHg at 25°C) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA RCRA D003) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 80°C) to isolate intermediates. For example, at higher temperatures, fluorine’s strong electron-withdrawing effect may dominate, favoring substitution at the 4-position .
  • Isotopic labeling : Use ¹⁸F or ³⁶Cl tracers to track substitution pathways via radio-TLC .
  • Computational validation : Compare DFT-calculated activation energies (e.g., B3LYP/6-31G*) with experimental yields to identify dominant mechanisms .

Q. How can computational chemistry models predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO distributions to identify electron-rich sites. Fluorine’s -I effect deactivates the ring, but Cl at the 3-position may direct electrophiles to the 2-position .
  • Density functional theory (DFT) : Simulate transition states for nitration or sulfonation. For example, meta-directing effects of Cl can be overridden by fluorine’s ortho/para-directing nature in mixed systems .

Q. What experimental approaches are used to study the environmental degradation pathways of this compound under varying conditions?

  • Methodological Answer :

  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous media; monitor Cl⁻ and F⁻ release via ion chromatography .
  • Biodegradation assays : Use soil microcosms with Pseudomonas spp. and track metabolite formation (e.g., 4-fluorocatechol) via LC-MS .
  • Hydrolysis studies : Compare reaction rates at pH 2 (HCl) vs. pH 12 (NaOH) to assess stability; half-life >100 days at neutral pH suggests environmental persistence .

Properties

IUPAC Name

2,4-dichloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZCCWUSOZUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162443
Record name Benzene, 2,4-dichloro-1-fluoro-
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Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435-48-9
Record name 2,4-Dichlorofluorobenzene
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Record name Benzene, 2,4-dichloro-1-fluoro-
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Record name Benzene, 2,4-dichloro-1-fluoro-
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Record name 1,3-dichloro-4-fluorobenzene
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Synthesis routes and methods

Procedure details

Process for the preparation of 2,4-dichlorofluorobenzene in high yield and purity without intermediate separation of the isomers formed,(1) by nitrating 1 mol of fluorobenzene to give nitrofluorobenzene using a mixture comprising 35 to 65 parts by weight of 50 to 90% strength sulfuric acid and 35 to 65 parts by weight of a nitrating acid comprising 35 to 55 parts by weight of 95 to 98% strength sulfuric acid and 45 to 65 parts by weight of 96 to 98% strength nitric acid, with the proviso that 0.8 to 2.0 equivalents of the nitrating agent NO2+ are used per mol of fluorobenzene, at 20° to 90° C., (2) allowing 25 g to 150 g of chlorine, in the presence of a ring chlorinating catalyst, to act on each 100 g of the crude nitrofluorobenzene mixture obtained, at 20° to 100° C., and (3) allowing about 18 g to about 203 g of chlorine or equivalent amounts of a chlorine releasing agent to act on each 100 g of the crude chlorofluoronitrobenzene mixture obtained, after removal of the ring chlorinating catalyst, at 110° to 220° C., and isolating the 2,4-dichlorofluorobenzene.
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